molecular formula C26H23NO4 B4879321 N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No. B4879321
M. Wt: 413.5 g/mol
InChI Key: MCGKVQRBJVZKJB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, also known as DMMDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide also increases the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide research. One area of interest is the development of N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide derivatives that have improved solubility and potency. Another area of interest is the study of N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide in animal models to determine its efficacy in treating neurodegenerative diseases. Finally, the potential use of N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide in combination with other drugs for the treatment of cancer should be explored.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenylamine with 4-bromo-2-hydroxyacetophenone to form an intermediate compound. This intermediate is then reacted with 8-methyl-2-oxo-4-phenyl-2H-chromene-7-carboxylic acid to produce N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has shown potential therapeutic applications in scientific research. It has been found to have anti-inflammatory, analgesic, and antitumor properties. N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-16-9-11-22(17(2)13-16)27-24(28)15-30-23-12-10-20-21(19-7-5-4-6-8-19)14-25(29)31-26(20)18(23)3/h4-14H,15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGKVQRBJVZKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

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